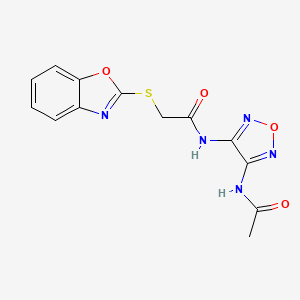![molecular formula C14H17N3O4 B5601705 Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate](/img/structure/B5601705.png)
Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate is 291.12190603 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolysis and Radical Chemistry
A study by McBurney and Walton (2013) explored the behavior of oxime carbamates under UV photolysis. They found that these compounds could act as precursors for aminyl and iminyl radicals, offering a novel pathway for the generation of these radicals. The study highlighted the potential of oxime carbamates in synthesizing complex organic structures through radical pathways, providing a foundation for further research in organic synthesis and material science (McBurney & Walton, 2013).
Catalysis and Synthesis
Zhang et al. (2006) investigated the catalytic properties of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate in the context of Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation reactions. Their research demonstrated the versatility of carbamate derivatives in catalyzing the formation of complex heterocycles, including piperidine and oxygen heterocycles. This work opens avenues for the development of new catalytic methods in organic synthesis, particularly for pharmaceutical and material science applications (Zhang et al., 2006).
CO2 Capture and Ionic Liquids
Bates et al. (2002) reported the synthesis of a task-specific ionic liquid capable of capturing CO2 efficiently. This study represents a significant step toward developing sustainable technologies for CO2 sequestration, highlighting the potential of carbamate chemistry in addressing environmental challenges (Bates et al., 2002).
Material Science and Electroluminescence
The work by Zhou et al. (2021) on benzo[d]imidazole-functionalized triazatruxenes showcases the application of carbamate chemistry in the field of material science, specifically in the development of solution-processable electrophosphorescent materials for OLEDs. Their findings contribute to the ongoing efforts to create more efficient and sustainable electronic devices, demonstrating the broad applicability of carbamate derivatives in advanced material science (Zhou et al., 2021).
Eigenschaften
IUPAC Name |
benzyl N-[3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12(17-9-8-15-13(17)19)6-7-16-14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBNHPPMAVPLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B5601632.png)
![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)
![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)
![methyl 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B5601679.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)
![ETHYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5601733.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)
